
3-Amino-1-benzofuran-2-carbonitrile
Overview
Description
3-Amino-1-benzofuran-2-carbonitrile: is a heterocyclic compound that features a benzofuran ring with an amino group at the third position and a nitrile group at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzothiophene derivatives, have been found to exhibit antimicrobial, antitumor, antifungal activities, and act as hormonal modulators and antioxidants . The biological activity of these compounds is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
It’s worth noting that the synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .
Biochemical Pathways
Similar compounds have been involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that 3-amino-1-benzofuran-2-carbonitrile may have similar effects .
Action Environment
It’s worth noting that the synthesis of such compounds often requires careful selection of reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-benzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzonitrile with an appropriate amine under acidic or basic conditions to form the benzofuran ring . Another method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Amino-1-benzofuran-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in the development of new therapeutic agents .
Medicine: The compound’s potential pharmacological activities, such as anti-tumor, antibacterial, and antiviral properties, make it a candidate for drug development. It is being investigated for its efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are utilized in the manufacture of dyes, polymers, and other advanced materials .
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure with a sulfur atom replacing the oxygen in the benzofuran ring.
3-Amino-1-benzofuran-2-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
Uniqueness: 3-Amino-1-benzofuran-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran ring system is a privileged structure in medicinal chemistry, offering a versatile scaffold for drug design and development .
Biological Activity
3-Amino-1-benzofuran-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a benzofuran core with an amino group and a cyano group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is (CID: 2111483) . The structural features of this compound include:
- Benzofuran ring : Provides aromatic stability.
- Amino group : Potentially enhances solubility and reactivity.
- Cyano group : Contributes to electrophilic characteristics, making it a useful intermediate in synthesis.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties .
- Antimicrobial Activity : Preliminary screenings indicate that derivatives of this compound exhibit antimicrobial effects, which may be leveraged in drug development .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Case Studies
Several studies have highlighted the potential applications and effectiveness of this compound:
- Anticancer Properties : A study demonstrated that compounds derived from this compound showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Screening : In a preliminary assessment, derivatives of this compound were tested against various bacterial strains, showing promising results that warrant further investigation for therapeutic applications .
- Enzyme Interaction Studies : Research involving enzyme-substrate interactions revealed that this compound can effectively inhibit specific enzymes, providing insights into its mechanism of action and potential for drug development .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including one-pot reactions that facilitate rapid formation of the desired compound with high yields . These methods are crucial for producing derivatives that can be tested for biological activity.
Properties
IUPAC Name |
3-amino-1-benzofuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLPXBCQZSGRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366563 | |
Record name | 3-amino-1-benzofuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62208-67-7 | |
Record name | 3-amino-1-benzofuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-benzofuran-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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